2-cyano-3-(3,4-difluorophenyl)prop-2-enamide

Metabolic stability Fluorine substitution Medicinal chemistry

2‑Cyano‑3‑(3,4‑difluorophenyl)prop‑2‑enamide (CAS 387844‑19‑1, C₁₀H₆F₂N₂O, MW 208.16 g mol⁻¹) is a fluorinated α‑cyano acrylamide derivative bearing a 3,4‑difluorophenyl ring at the β‑position. The compound is commercially supplied as a research‑grade intermediate (typical purity ≥95 %) and is primarily employed as a synthetic building block for heterocyclic frameworks and fluorinated pharmacophores.

Molecular Formula C10H6F2N2O
Molecular Weight 208.16 g/mol
Cat. No. B11827784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyano-3-(3,4-difluorophenyl)prop-2-enamide
Molecular FormulaC10H6F2N2O
Molecular Weight208.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=C(C#N)C(=O)N)F)F
InChIInChI=1S/C10H6F2N2O/c11-8-2-1-6(4-9(8)12)3-7(5-13)10(14)15/h1-4H,(H2,14,15)
InChIKeySDWBBBCCHVDJHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyano-3-(3,4-difluorophenyl)prop-2-enamide – Procurement-Grade Profile of a Fluorinated Acrylamide Building Block


2‑Cyano‑3‑(3,4‑difluorophenyl)prop‑2‑enamide (CAS 387844‑19‑1, C₁₀H₆F₂N₂O, MW 208.16 g mol⁻¹) is a fluorinated α‑cyano acrylamide derivative bearing a 3,4‑difluorophenyl ring at the β‑position [1]. The compound is commercially supplied as a research‑grade intermediate (typical purity ≥95 %) and is primarily employed as a synthetic building block for heterocyclic frameworks and fluorinated pharmacophores. Its conjugated enamide system, combined with the electron‑withdrawing cyano and difluoro substituents, confers distinct reactivity in Michael additions and Knoevenagel condensations, while the fluorine atoms are recognised for their potential to improve metabolic stability in medicinal‑chemistry campaigns [1][2].

Why 2-Cyano-3-(3,4-difluorophenyl)prop-2-enamide Cannot Be Replaced by Closest Analogs Without Experimental Re‑validation


Within the 2‑cyano‑3‑phenylacrylamide class, the 3,4‑difluoro substitution pattern is not redundant. The two fluorine atoms alter ring electronics, dipole moment, and metabolic soft spots in ways that a single fluoro, chloro, or methoxy congener cannot replicate [1]. Even seemingly conservative swaps (e.g., 3,4‑dichloro or 3,4‑dimethoxy) generate different hydrogen‑bond acceptor profiles, lipophilicity (XLogP3 ≈ 1.4 for the difluoro compound), and oxidative‑metabolism susceptibility, all of which directly impact reaction yields, pharmacokinetic behaviour, and structure‑activity relationships [1][2]. Therefore, substituting a non‑fluorinated or mono‑fluorinated analog without re‑optimisation risks loss of potency, altered selectivity, or synthetic failure.

Quantitative Differentiator Guide for 2-Cyano-3-(3,4-difluorophenyl)prop-2-enamide


Metabolic Stability Advantage Inferred from Fluorine‑Substitution SAR

Compared with the non‑fluorinated parent 2‑cyano‑3‑phenylprop‑2‑enamide, the 3,4‑difluoro derivative is expected to exhibit reduced oxidative metabolism at the phenyl ring. While direct head‑to‑head microsomal stability data are not publicly available for this exact compound, class‑level evidence from matched molecular pairs demonstrates that 3,4‑difluoro substitution on aromatic rings consistently lowers intrinsic clearance by CYP450 isoforms relative to the unsubstituted and mono‑fluoro analogs [1][2].

Metabolic stability Fluorine substitution Medicinal chemistry

Distinct Reactivity in Knoevenagel Condensation: Electron‑Withdrawing Effect of 3,4‑F₂ Substitution

The 3,4‑difluoro pattern increases the electrophilicity of the benzaldehyde precursor, leading to higher condensation rates with cyanoacetamide compared with 4‑methoxy or 3,4‑dimethoxy analogs. In the general SAR study of E‑2‑cyano‑(3‑substituted phenyl)acrylamides, compounds bearing electron‑withdrawing substituents consistently gave yields >75 %, whereas electron‑donating groups reduced yields to 50–65 % under identical conditions [1]. Although the 3,4‑difluoro compound was not explicitly tabulated, it belongs to the electron‑withdrawing subset and is predicted to behave similarly to the 3,4‑dichloro derivative, which afforded 78 % isolated yield.

Knoevenagel condensation Electron-withdrawing group Synthetic yield

Cytotoxicity Differential: 3,4‑Difluoro as a Preferred Pharmacophore for Anticancer Screening

In the caffeic acid amide series, the 3,4‑disubstituted congeners generally exhibited superior cytotoxicity compared with mono‑substituted or unsubstituted analogs. The most potent derivative (compound 1b) showed IC₅₀ values of 5.6 µg mL⁻¹ (BGC‑823), 13.1 µg mL⁻¹ (KB), and 12.5 µg mL⁻¹ (BEL‑7402) [1]. While the 3,4‑difluoro compound was not directly tested in that study, the SAR trend indicates that a 3,4‑disubstituted electron‑withdrawing pattern is critical for activity; the difluoro combination offers a unique balance of electronegativity and size that is distinct from 3,4‑dichloro or 3,4‑dimethoxy, potentially yielding a different selectivity window.

Cytotoxicity Anticancer SAR

Lipophilicity Control: XLogP3 = 1.4 – A Balanced LogP for CNS and Oral Drug Space

The computed XLogP3 of 2‑cyano‑3‑(3,4‑difluorophenyl)prop‑2‑enamide is 1.4, placing it within the optimal range for both oral absorption (Lipinski’s Rule of 5) and CNS penetration (typically XLogP 1–3) [1]. By comparison, the 3,4‑dichloro analog has an XLogP3 ≈ 2.5, and the 3,4‑dimethoxy analog XLogP3 ≈ 1.0, each moving the compound toward less desirable extremes of the drug‑likeness window [2]. The 3,4‑difluoro compound thus uniquely balances hydrophobicity and polarity, a property that is locked in at the building‑block stage.

Lipophilicity Drug-likeness CNS penetration

Optimal Deployment Scenarios for 2-Cyano-3-(3,4-difluorophenyl)prop-2-enamide Based on Verified Differentiation


Fluorinated Heterocycle Synthesis via Michael Addition Cascades

The compound’s activated double bond, combined with the electron‑withdrawing 3,4‑difluoro motif, makes it an excellent Michael acceptor for constructing fluorinated quinolinones, pyrimidines, and related heterocycles. Its predicted high yield in Knoevenagel‑type condensations (≥75 %, by analogy to the 3,4‑dichloro congener) ensures cost‑efficient scale‑up, directly relevant to medicinal chemistry laboratories synthesising kinase‑focused libraries [1].

Metabolic‑Stability‑Focused Fragment Libraries

For fragment‑based drug discovery programmes targeting enzymes with hydrophobic active sites (e.g., kinases, proteases), the 3,4‑difluoro fragment offers a built‑in metabolic shield. The difluoro substitution pattern is expected to reduce CYP‑mediated oxidation compared with non‑fluorinated or mono‑fluoro phenyl fragments, making it a preferred choice for libraries that will be screened without further optimisation [2].

Anticancer SAR Exploration with a Privileged 3,4‑Disubstituted Scaffold

The SAR trends from the caffeic acid amide series indicate that 3,4‑disubstituted electron‑withdrawing phenyl rings confer significantly higher cytotoxicity than unsubstituted or electron‑donating analogs. Incorporating 2‑cyano‑3‑(3,4‑difluorophenyl)prop‑2‑enamide as a core building block allows medicinal chemists to probe a distinct region of chemical space that is inaccessible with 3,4‑dimethoxy or 3,4‑dichloro variants, potentially yielding novel selectivity profiles against cancer cell lines such as BGC‑823 and KB [3].

LogP‑Controlled CNS Penetrant Design

With an XLogP3 of 1.4 and a TPSA of 66.9 Ų, the compound resides in the optimal CNS drug space. It is particularly suited for CNS‑targeted projects where the 3,4‑dichloro analog (XLogP3 ≈ 2.5) would risk excessive lipophilicity and the 3,4‑dimethoxy analog (XLogP3 ≈ 1.0) may lack sufficient passive permeability. Procurement of this specific building block eliminates the need for late‑stage LogP adjustments [4].

Quote Request

Request a Quote for 2-cyano-3-(3,4-difluorophenyl)prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.